![molecular formula C15H15N3S2 B2484389 N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708995-54-4](/img/structure/B2484389.png)

N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidin-4-amine compounds are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities and are considered valuable in medicinal chemistry .

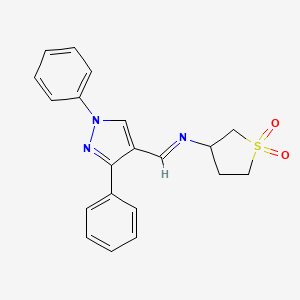

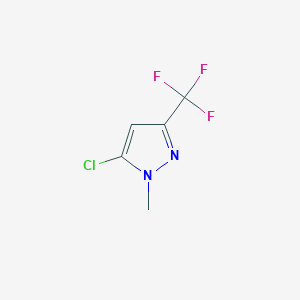

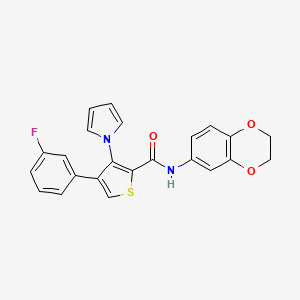

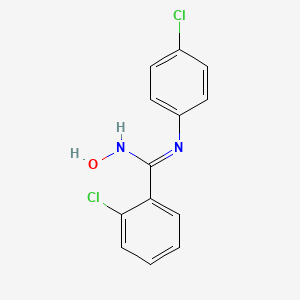

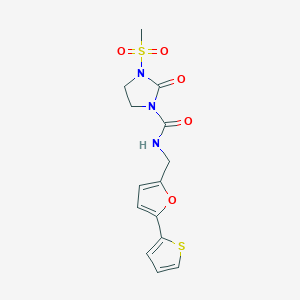

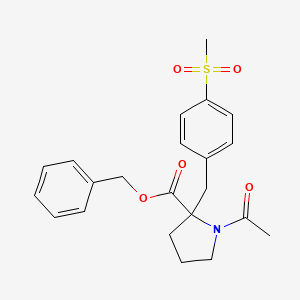

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-amine compounds is characterized by a pyrimidine ring fused to a thiophene ring . The specific structure can vary depending on the substituents on the pyrimidine ring .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-amine compounds can undergo various chemical reactions, including condensation and cyclization . The specific reactions can vary depending on the substituents on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-amine compounds can vary depending on their specific structure. These properties can include solubility, stability, and reactivity .Scientific Research Applications

Mycobacterium Tuberculosis bd Oxidase Inhibitor

This compound has been used in the development of inhibitors for Mycobacterium tuberculosis bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . The compound has shown inhibitory activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM .

Anti-Cancer Agent

The compound has been tested against various cancer cell lines including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . The results of these tests could provide valuable insights into the potential use of this compound in cancer treatment.

Antibacterial Agent

The compound has shown inhibitory effects against various bacterial strains . This suggests that it could be used in the development of new antibacterial agents.

Oxidative Phosphorylation Pathway Probe

The compound can be used as a tool to probe the mycobacterial oxidative phosphorylation pathway . This could help researchers better understand this pathway and develop new drugs targeting it.

Chemical Probe for Physiological Conditions

The compound has been identified as a good chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions . This could provide valuable insights into the role of this enzyme in the physiology of mycobacteria.

Potential Therapeutic Applications

The compound, also known as CPI-1205, is currently being researched for its therapeutic potential in various fields. While the specific applications are not detailed, this suggests that the compound could have a wide range of uses in medicine.

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine, also known as CPI-1205, is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death . The compound’s interaction with its target results in changes in the ATP levels of the bacteria .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the energy metabolism of the bacteria, leading to ATP depletion .

Pharmacokinetics

The pharmacokinetics of this compound are currently under research . bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The compound has been found to be less potent against M. tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis, which can affect the compound’s efficacy

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclopentyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2/c1-2-5-10(4-1)18-14-13-11(12-6-3-7-19-12)8-20-15(13)17-9-16-14/h3,6-10H,1-2,4-5H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGPWNVNNMXFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)

![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)

![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)